A Comprehensive Technical Guide to 2-Ethylhexylamine Hydrochloride
A Comprehensive Technical Guide to 2-Ethylhexylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of 2-Ethylhexylamine hydrochloride, a primary amine salt with applications as a chemical intermediate. This document collates available data on its chemical structure, physicochemical properties, synthesis, and spectral information to support research and development activities.
Chemical Structure and Identification
2-Ethylhexylamine hydrochloride is the salt formed from the neutralization of the primary amine, 2-Ethylhexylamine, with hydrochloric acid.
IUPAC Name: 2-ethyl-1-hexanamine hydrochloride
Synonyms: 2-Ethylhexylammonium chloride, 1-Hexanamine, 2-ethyl-, hydrochloride
CAS Number: 26392-49-4
Molecular Formula: C₈H₂₀ClN
Molecular Weight: 165.70 g/mol
The chemical structure of the cation, 2-ethylhexylammonium, is characterized by a hexane backbone with an ethyl group at the second carbon and an aminium group at the first carbon.
Caption: Chemical structure of the 2-ethylhexylammonium cation with the chloride counter-ion.
Physicochemical and Toxicological Data
A summary of the available quantitative data for 2-Ethylhexylamine and its hydrochloride salt is presented below. Data for the hydrochloride salt is limited in the public domain.
| Property | 2-Ethylhexylamine | 2-Ethylhexylamine Hydrochloride |
| Physical State | Liquid | Solid (presumed) |
| Appearance | Colorless liquid with a fish-like odor[1][2] | - |
| Melting Point | -76 °C | Not available |
| Boiling Point | 169 °C | Not available |
| Density | 0.789 g/mL at 25 °C | Not available |
| Solubility in Water | 2.5 g/L at 20 °C[3] | Soluble (presumed) |
| Solubility in Organic Solvents | Miscible with most organic solvents | Soluble in polar solvents |
| Vapor Pressure | 1.2 mmHg at 20 °C | Not available |
| Flash Point | 50 °C | Not available |
| LD₅₀ (Oral, Rat) | 550 mg/kg | Not available |
Experimental Protocols
Synthesis of 2-Ethylhexylamine
A common method for the synthesis of 2-Ethylhexylamine is the reductive amination of 2-ethylhexanal or the reduction of 2-ethylhexanenitrile. A representative protocol for the reduction of 2-ethylhexanenitrile is described below.[4]
Reaction:
Materials:
-
2-Ethylhexanenitrile
-
Raney Nickel (catalyst)
-
Ethanol (solvent)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, a solution of 2-ethylhexanenitrile in ethanol is prepared.
-
A catalytic amount of Raney Nickel is added to the solution.
-
The autoclave is sealed and purged with nitrogen gas to remove any air.
-
The vessel is then pressurized with hydrogen gas to the desired pressure.
-
The reaction mixture is heated and stirred for a specified time until the reaction is complete, which can be monitored by techniques such as gas chromatography.
-
After cooling and venting the autoclave, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting crude 2-Ethylhexylamine can be purified by distillation.
Preparation of 2-Ethylhexylamine Hydrochloride
The hydrochloride salt is prepared by the acid-base reaction of 2-Ethylhexylamine with hydrochloric acid.
Reaction:
Materials:
-
2-Ethylhexylamine
-
Concentrated Hydrochloric Acid
-
Anhydrous diethyl ether (or other suitable non-polar solvent)
Procedure:
-
2-Ethylhexylamine is dissolved in a suitable anhydrous solvent, such as diethyl ether, in a flask.
-
The solution is cooled in an ice bath.
-
Concentrated hydrochloric acid is added dropwise to the stirred solution.
-
The hydrochloride salt will precipitate out of the solution as a white solid.
-
The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
Caption: A simplified workflow for the synthesis of 2-Ethylhexylamine and its subsequent conversion to the hydrochloride salt.
Spectral Data
-
¹H NMR: The proton signals of the 2-ethylhexyl group are expected. The protons on the α-carbon to the nitrogen and the N-H protons will show a significant downfield shift upon protonation.
-
¹³C NMR: The carbon signals of the 2-ethylhexyl group will be present. The α-carbon to the nitrogen will experience a downfield shift due to the electron-withdrawing effect of the ammonium group.
-
IR Spectroscopy: The characteristic N-H stretching vibrations of a primary amine (around 3300-3500 cm⁻¹) will be replaced by the broader N⁺-H stretching bands of the ammonium salt, typically in the range of 2400-3200 cm⁻¹.
Applications and Research Interest
2-Ethylhexylamine and its derivatives are utilized as intermediates in the synthesis of various products, including:
-
Corrosion inhibitors: The amine group can adsorb onto metal surfaces, forming a protective layer.
-
Surfactants and emulsifiers: The combination of a hydrophobic alkyl chain and a hydrophilic amine group imparts surface-active properties.
-
Pharmaceuticals and agrochemicals: It can serve as a building block for more complex active molecules.[4]
The hydrochloride salt form is often preferred for its increased water solubility and stability, making it easier to handle and formulate in aqueous systems.
Safety and Handling
2-Ethylhexylamine is a corrosive and flammable liquid that can cause severe skin and eye irritation.[1] It is also harmful if swallowed or inhaled. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. The hydrochloride salt is expected to be a skin and eye irritant, and appropriate safety precautions should be taken. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
